4-(2-Aminoethoxy)quinoline dihydrochloride 4-(2-Aminoethoxy)quinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097960-21-7
VCID: VC3104168
InChI: InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H
SMILES: C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol

4-(2-Aminoethoxy)quinoline dihydrochloride

CAS No.: 2097960-21-7

VCID: VC3104168

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethoxy)quinoline dihydrochloride - 2097960-21-7

Description

4-(2-Aminoethoxy)quinoline dihydrochloride is a chemical compound that has garnered interest in various scientific and pharmaceutical contexts. Despite limited specific information available directly on this compound, understanding its structure and potential applications can provide insights into its significance.

Potential Applications

While specific applications of 4-(2-Aminoethoxy)quinoline dihydrochloride are not well-documented, compounds with similar structures have been explored for their pharmacological properties. For instance, quinoline derivatives are known for their antimalarial activity, as seen in compounds like chloroquine and its analogs . Additionally, quinolines have been studied for their potential in treating neurodegenerative diseases and as anticancer agents .

Biological Activity and Potential Uses

While direct biological activity data for 4-(2-Aminoethoxy)quinoline dihydrochloride is scarce, quinoline derivatives have shown promise in various therapeutic areas:

  • Antimalarial Activity: Quinoline-based compounds are well-known for their efficacy against malaria parasites. The mechanism often involves interaction with heme, a critical component in the parasite's life cycle .

  • Neuroprotective Effects: Some quinoline derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase .

  • Anticancer Properties: Quinoline derivatives have been studied for their anticancer activity, often targeting specific pathways involved in tumor growth .

Research Findings and Data

Given the lack of specific research findings on 4-(2-Aminoethoxy)quinoline dihydrochloride, we can look at related compounds for insights into potential biological activities and chemical properties.

Table: Biological Activities of Related Quinoline Derivatives

Compound TypeBiological ActivityPotential Use
Quinoline-4-carboxamidesAntimalarial, inhibits translation elongation factor 2Malaria treatment
3,4-Dihydro-2(1H)-quinolinone-dithiocarbamatesInhibits acetylcholinesterase and monoamine oxidasesAlzheimer’s disease treatment
4-AminoquinolinesAntimalarial, targets heme interactionMalaria treatment
CAS No. 2097960-21-7
Product Name 4-(2-Aminoethoxy)quinoline dihydrochloride
Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
IUPAC Name 2-quinolin-4-yloxyethanamine;dihydrochloride
Standard InChI InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H
Standard InChIKey VJHWWOSQAFWGFY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl
PubChem Compound 72716809
Last Modified Aug 16 2023

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